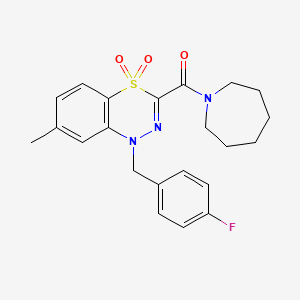
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods and Reactivity
The compound 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda6,1,2-benzothiadiazine-4,4(1H)-dione is a complex heterocyclic molecule. While specific studies on this compound are scarce, research on similar heterocyclic compounds provides insights into possible synthetic routes and reactivities. For instance, a study by Ibrahim et al. (2011) explored the synthesis of heteroaryl thiazolidine-2,4-diones through condensation reactions involving chromone and thiazolidine-2,4-dione, leading to the formation of pyrazole, isoxazole, and other derivatives. They also investigated the antimicrobial activities of the synthesized compounds against various pathogens (Ibrahim, Abdel-Megid, & El-Gohary, 2011). Similarly, Makino, Nakanishi, and Tsuji (2003) focused on the solid-phase synthesis of benzothiadiazin-4-one 2-oxides, which share structural similarities with the compound . Their work highlighted the significance of solid-phase synthesis in the development of non-peptide organic compounds for drug discovery (Makino, Nakanishi, & Tsuji, 2003).
Biological Applications and Bioactivity
Carbonic Anhydrase Inhibition
In the realm of biological activity, Eraslan-Elma et al. (2022) synthesized 1H-indole-2,3-dione derivatives and evaluated their inhibitory effects on human carbonic anhydrases. The study found that these compounds displayed potent inhibitory activity, particularly against the hCA II isoenzyme, with selectivity over other isoenzymes. This suggests potential applications in targeting specific enzymatic pathways (Eraslan-Elma et al., 2022).
Antitumor Activity
A novel kind of antitumor drugs was explored by Huang, Lin, and Huang (2001), using sulfonamide as the parent compound. They designed and synthesized sulfonamide derivatives, demonstrating potent antitumor activities with low toxicity in mice. This study indicates the potential therapeutic applications of heterocyclic compounds in cancer treatment (Huang, Lin, & Huang, 2001).
Antioxidant Properties
Karalı et al. (2010) synthesized spiroindolinones incorporating a benzothiazole moiety and evaluated their antioxidant activities. The compounds showed strong scavenging activities and inhibitory capacity on lipid peroxidation, indicating their potential as antioxidant agents (Karalı et al., 2010).
Anticandida Properties
Khan (2018) worked on synthesizing bis-heterocycles attached to pyrrole rings and assessed their inhibitory effect against several Candida isolates. Some of these compounds demonstrated good activities, showcasing the potential of heterocyclic compounds in antifungal therapies (Khan, 2018).
特性
IUPAC Name |
azepan-1-yl-[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-16-6-11-20-19(14-16)26(15-17-7-9-18(23)10-8-17)24-21(30(20,28)29)22(27)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNUVRPKDXADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)F)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
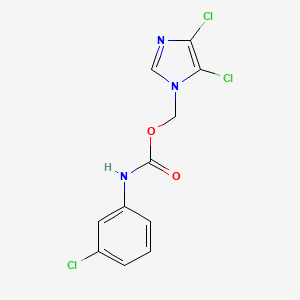
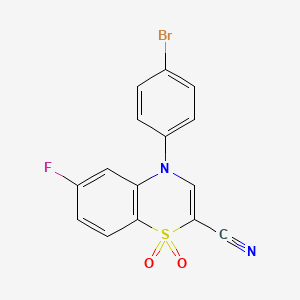
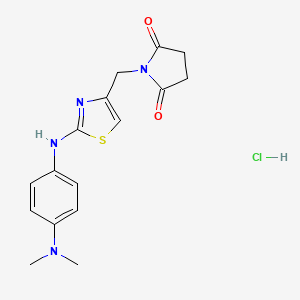
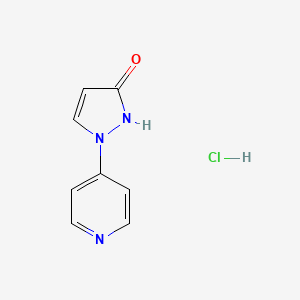
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2627829.png)
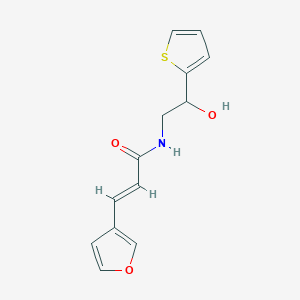
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)
![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)

![2-(4-(isopropylthio)phenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2627842.png)
![2-chloro-6-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2627843.png)
